molecular formula C23H46O3 B14550886 Tricosanoic acid, 23-hydroxy- CAS No. 61658-18-2

Tricosanoic acid, 23-hydroxy-

Cat. No.: B14550886
CAS No.: 61658-18-2
M. Wt: 370.6 g/mol
InChI Key: HVWZNSXGOXRKIK-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics of Omega-Hydroxylated Very Long-Chain Fatty Acids

Tricosanoic acid, 23-hydroxy- belongs to the class of organic compounds known as very long-chain fatty acids (VLCFAs), which are fatty acids with an aliphatic tail of 22 or more carbon atoms. Specifically, it is an omega-hydroxylated VLCFA. The term "omega" (ω) signifies that the hydroxyl group (-OH) is attached to the carbon atom furthest from the carboxyl group (-COOH). In the case of Tricosanoic acid, 23-hydroxy-, the hydroxyl group is positioned at the 23rd carbon of the 23-carbon chain.

The basic structure of its parent compound, tricosanoic acid, is a 23-carbon saturated fatty acid. nih.govplantfadb.org The addition of a hydroxyl group at the omega position imparts distinct chemical properties to the molecule, influencing its polarity and potential for forming esters and other derivatives. This structural feature is crucial to its biological roles, particularly in the formation of protective barriers in plants.

Table 1: Chemical Identification of Tricosanoic Acid, 23-hydroxy-

IdentifierValue
Chemical Name Tricosanoic acid, 23-hydroxy-
CAS Number 61658-18-2
Molecular Formula C23H46O3
Molecular Weight 370.61 g/mol

Data sourced from multiple chemical databases. wikipedia.org

Evolving Significance of Functionalized Fatty Acids in Biological Systems

Fatty acids are fundamental to biological systems, serving as energy sources, structural components of membranes, and signaling molecules. frontiersin.org Functionalized fatty acids, which contain additional chemical groups such as hydroxyl, epoxy, or keto groups, are gaining recognition for their diverse and specific biological activities. These functional groups can alter the physical properties of the fatty acids and their derivatives, enabling them to participate in a wide array of cellular processes.

Omega-hydroxy fatty acids, for instance, are key monomers in the formation of biopolyesters like cutin and suberin in plants, which form protective layers on the surfaces of leaves, roots, and other organs. wikipedia.orgmsu.edu In animals, omega-hydroxylation, often mediated by cytochrome P450 enzymes, plays a role in the metabolism of various fatty acids and their derivatives, sometimes leading to the inactivation of potent signaling molecules. wikipedia.org The study of these functionalized lipids is crucial for understanding complex biological processes and may offer insights into the development of new therapeutic agents and biomaterials.

Scope and Academic Importance of Tricosanoic Acid, 23-hydroxy- Investigations

Research into Tricosanoic acid, 23-hydroxy- is currently focused on its role in plant biology, particularly as a component of suberin. Suberin is a complex polyester (B1180765) that forms a barrier in plant roots, controlling the uptake of water and nutrients and protecting against pathogens. Studies on the composition of suberin in model organisms like Arabidopsis thaliana have identified 23-hydroxytricosanoic acid as one of the omega-hydroxy fatty acid monomers. msu.edu

Table 2: Suberin Monomer Composition in Arabidopsis thaliana Roots

MonomerAmount (µg/mg)
18-Hydroxyoctadecenoic acid1.80 ± 0.15
20-Hydroxyeicosanoic acid0.80 ± 0.10
22-Hydroxydocosanoic acid13.20 ± 0.90
23-Hydroxytricosanoic acid 0.55 ± 0.05
24-Hydroxytetracosanoic acid12.60 ± 0.45

This table presents a selection of ω-hydroxy fatty acids found in the suberin of Arabidopsis roots, highlighting the presence of 23-hydroxytricosanoic acid. Data adapted from studies on Arabidopsis lipid composition. msu.edu

Beyond its role in plants, a patent has disclosed the synthesis of 23-hydroxytricosanoic acid and suggests its potential application in stimulating the production of ceramides (B1148491) in the skin. google.com Ceramides are essential lipids for maintaining the skin's barrier function and hydration. google.com This suggests a potential avenue for future research into the cosmetic and dermatological applications of this compound.

The study of odd-chain fatty acids and their hydroxylated derivatives is also gaining traction in relation to metabolic health. While research on the direct biological effects of 23-hydroxytricosanoic acid in animals is limited, its parent compound, tricosanoic acid, has been investigated in the context of cognitive function. frontiersin.org Furthermore, odd-chain fatty acids can be elongated to very-long-chain fatty acids like tricosanoic acid, which are found in glycosphingolipids, particularly in brain tissue. researchgate.net

Properties

CAS No.

61658-18-2

Molecular Formula

C23H46O3

Molecular Weight

370.6 g/mol

IUPAC Name

23-hydroxytricosanoic acid

InChI

InChI=1S/C23H46O3/c24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(25)26/h24H,1-22H2,(H,25,26)

InChI Key

HVWZNSXGOXRKIK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCO)CCCCCCCCCCC(=O)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Tricosanoic Acid, 23 Hydroxy

Chemical Synthesis Methodologies for Targeted Omega-Hydroxylation

The introduction of a hydroxyl group at the omega (ω) position of a long fatty acid chain like tricosanoic acid presents a chemical challenge due to the inert nature of the carbon chain. nih.govresearchgate.net However, specific methodologies have been developed to achieve this targeted hydroxylation.

Oxidation of Tricosanol Precursors

One effective strategy for synthesizing 23-hydroxytricosanoic acid involves the oxidation of a corresponding precursor alcohol, 1-tricosanol (B1205550). nih.gov This long-chain primary fatty alcohol can be oxidized to yield the desired carboxylic acid with a terminal hydroxyl group. While specific oxidizing agents for this exact conversion are not detailed in the provided results, general oxidation reactions of primary alcohols to carboxylic acids are well-established in organic chemistry.

For instance, the oxidation of secondary alcohols, such as 17-tricosanol, to the corresponding ketone (17-oxotricosanoic acid) using pyridinium (B92312) chlorochromate (PCC) has been documented. vulcanchem.com A similar principle would apply to the oxidation of the primary alcohol group in 1-tricosanol to a carboxylic acid, although stronger oxidizing agents would be required.

Direct Hydroxylation of Tricosanoic Acid

Direct hydroxylation of the terminal methyl group of tricosanoic acid is another potential synthetic route. This approach is challenging due to the low reactivity of the terminal carbon. However, methods for the direct hydroxylation of unsaturated fatty acids have been explored, which could potentially be adapted. google.comgoogle.com These methods often involve the use of powerful oxidizing agents like peracids, formed in situ from hydrogen peroxide and a carboxylic acid such as formic or acetic acid. google.com The reaction proceeds through an epoxide intermediate at the double bond, which is then opened to form diols. mdpi.comresearchgate.net While this applies to unsaturated fatty acids, it highlights the use of strong oxidizing systems that could potentially be harnessed for terminal hydroxylation of saturated fatty acids under specific catalytic conditions.

Omega-hydroxylation of fatty acids is also a known biological process catalyzed by cytochrome P450 enzymes. wikipedia.orgnih.govwikipedia.org Research into these enzymes has provided insights into the structural requirements for substrate recognition and catalysis, which could inform the design of synthetic catalysts for direct omega-hydroxylation. nih.gov

Biotechnological and Industrial Approaches for Production

Biotechnological methods offer a promising and more environmentally friendly alternative to chemical synthesis for producing long-chain hydroxy fatty acids. nih.govresearchgate.net These approaches leverage the metabolic capabilities of microorganisms, such as bacteria, yeasts, and fungi, which naturally produce a variety of hydroxy fatty acids. nih.govresearchgate.net

Microorganisms can be engineered to enhance the production of specific hydroxy fatty acids. acs.orgresearchgate.net For example, the yeast Yarrowia lipolytica has been genetically modified to improve the production of long-chain ω-hydroxy fatty acids. nih.gov This involved identifying and deleting genes responsible for the further oxidation of the desired hydroxy fatty acid into dicarboxylic acids. nih.gov Similarly, Saccharomyces cerevisiae has been engineered to produce long-chain ω-hydroxy fatty acids by introducing a cytochrome P450 monooxygenase from Starmerella bombicola. acs.orgresearchgate.net

Industrial production can also utilize chemo-enzymatic processes. For instance, lipases can be used to catalyze the formation of peracids, which then act as oxidizing agents for the epoxidation and subsequent hydroxylation of fatty acids. d-nb.info

ApproachKey FeaturesOrganism/Catalyst Example
Chemical Synthesis Oxidation of alcohol precursors or direct hydroxylation.Pyridinium chlorochromate (PCC), Peracids
Biotechnological Microbial fermentation and genetic engineering.Yarrowia lipolytica, Saccharomyces cerevisiae
Chemo-enzymatic Combination of chemical and enzymatic steps.Lipase-catalyzed perhydrolysis

Endogenous Biosynthesis and Metabolic Origins of the C23 Chain

The 23-carbon chain of 23-hydroxytricosanoic acid points to its origin from the metabolism of odd-chain fatty acids. In humans, odd-chain fatty acids are present in much lower concentrations than even-chain fatty acids. mdpi.com Their endogenous synthesis and metabolism are distinct and provide the foundation for the formation of C23 compounds.

De Novo Synthesis via Propionyl-CoA Elongation

The de novo synthesis of odd-chain fatty acids, including the precursor for 23-hydroxytricosanoic acid, begins with a different starting molecule than the more common even-chain fatty acids. byjus.comwikipedia.org Instead of acetyl-CoA, propionyl-CoA serves as the primer for the fatty acid synthase complex. byjus.comhealthmatters.io Propionyl-CoA is a three-carbon molecule that can be derived from several sources, including the breakdown of certain amino acids (valine, isoleucine, methionine, and threonine), and as a fermentation product from gut bacteria. healthmatters.ioresearchgate.nethealthmatters.io

The fatty acid synthase then adds two-carbon units from malonyl-CoA in successive cycles, leading to the formation of odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). byjus.commdpi.com Further elongation of these odd-chain fatty acids by elongase enzymes can produce very-long-chain odd-chain fatty acids, such as tricosanoic acid (C23:0). healthmatters.io The terminal hydroxylation of tricosanoic acid would then yield 23-hydroxytricosanoic acid. This final hydroxylation step is likely carried out by cytochrome P450 omega-hydroxylase enzymes, which are known to act on long-chain fatty acids. wikipedia.orgwikipedia.org

Formation from Alpha-Oxidation of Very Long-Chain Alpha-Hydroxy Fatty Acids

An alternative pathway for the formation of odd-chain fatty acids involves the alpha-oxidation of very-long-chain fatty acids (VLCFAs). healthmatters.ioresearchgate.net Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. wikipedia.orgbyjus.com This pathway is particularly important for the breakdown of branched-chain fatty acids like phytanic acid, but it can also act on straight-chain fatty acids. wikipedia.orgbyjus.comnepjol.info

The process begins with the hydroxylation of the alpha-carbon (the carbon adjacent to the carboxyl group) of a VLCFA, forming an alpha-hydroxy fatty acid. byjus.com This intermediate is then decarboxylated, resulting in a fatty acid that is one carbon shorter. byjus.com If the original VLCFA had an even number of carbons, the resulting fatty acid would have an odd number of carbons. For example, the alpha-oxidation of a C24 (lignoceric) or C26 (cerotic) alpha-hydroxy fatty acid could potentially lead to the formation of a C23 or C25 fatty acid. While this pathway is a known source of odd-chain fatty acids, its direct contribution to the synthesis of 23-hydroxytricosanoic acid specifically is not yet fully elucidated.

Biosynthetic PathwayKey Precursor(s)Key Process(es)
De Novo Synthesis Propionyl-CoA, Malonyl-CoAFatty acid synthesis elongation
Alpha-Oxidation Very-long-chain even-numbered fatty acidsAlpha-hydroxylation and decarboxylation

Proposed Enzymatic Hydroxylation Mechanisms at the Omega-1 Position

The biosynthesis of 23-hydroxytricosanoic acid is proposed to occur via the omega-1 (ω-1) hydroxylation of its precursor, tricosanoic acid (C23:0). This reaction involves the introduction of a hydroxyl group at the 23rd carbon atom of the fatty acid chain. This is a specific type of reaction known as terminal hydroxylation.

The proposed catalytic cycle for the ω-1 hydroxylation of tricosanoic acid by a CYP4 enzyme is as follows:

Substrate Binding: Tricosanoic acid binds to the active site of the CYP4 enzyme. researchgate.net

Reduction of Heme Iron: The heme iron of the P450 enzyme is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron transferred from NADPH via a flavoprotein reductase. wikipedia.orgresearchgate.net

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron. wikipedia.orgresearchgate.net

Second Electron Transfer: A second electron is transferred, again originating from NADPH, which leads to the formation of a peroxy-anion intermediate. researchgate.net

O-O Bond Cleavage: The oxygen-oxygen bond is cleaved, resulting in the formation of a highly reactive ferryl-oxo (Fe⁴⁺=O) species and a molecule of water. researchgate.net

Hydrogen Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the terminal methyl group (ω-carbon) of the bound tricosanoic acid, forming a transient substrate radical and a ferryl-hydroxy (Fe⁴⁺-OH) species. researchgate.net

Hydroxyl Radical Rebound: The hydroxyl radical then "rebounds" onto the substrate radical, forming the hydroxylated product, 23-hydroxytricosanoic acid. researchgate.net

Product Release: The newly synthesized 23-hydroxytricosanoic acid is released from the active site of the enzyme, returning the enzyme to its initial state.

While the general mechanism is understood, the specific CYP4 isozymes responsible for the hydroxylation of tricosanoic acid have not been definitively identified. However, studies on very-long-chain fatty acids (VLCFAs) suggest that enzymes such as CYP4F2 and CYP4F3B are key players in the ω-hydroxylation of these molecules in human liver microsomes. nvkc.nl It is therefore highly probable that one or both of these enzymes, or other closely related CYP4F subfamily members, catalyze the formation of 23-hydroxytricosanoic acid. Research has shown that CYP4F enzymes exhibit a preference for long-chain (C16-C26) fatty acids. nih.gov

Table 1: Key Components in the Proposed Enzymatic Hydroxylation of Tricosanoic Acid

ComponentFunction
Tricosanoic Acid The substrate fatty acid that undergoes hydroxylation.
Cytochrome P450 (CYP4 Family) The primary enzyme catalyzing the hydroxylation reaction. nvkc.nlwikipedia.orgnih.gov
NADPH Provides the reducing equivalents (electrons) for the reaction. wikipedia.orgwikipedia.org
**Molecular Oxygen (O₂) **The source of the hydroxyl group oxygen atom. wikipedia.orgresearchgate.net
Flavoprotein Reductase Transfers electrons from NADPH to the CYP enzyme. wikipedia.org

Regulation of Tricosanoic Acid, 23-hydroxy- Biosynthesis

The biosynthesis of 23-hydroxytricosanoic acid is intricately linked to the regulation of the expression and activity of the cytochrome P450 enzymes responsible for its formation. This regulation occurs at the genetic level and is influenced by a variety of physiological and environmental factors.

The expression of CYP4 family genes is known to be regulated by several nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs) . nih.gov Fatty acids and their derivatives can act as ligands for PPARs, meaning that the presence of the substrate itself can influence the production of the enzyme required for its metabolism. This creates a feedback loop where an excess of fatty acids can induce the expression of CYP4 enzymes to increase their rate of hydroxylation and subsequent metabolism. nih.govnih.gov

In addition to substrate-level induction, the expression of CYP4 genes is also modulated by various other factors, including:

Inflammatory Mediators: Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) have been shown to regulate the expression of certain CYP4F genes. tmc.edu This suggests a role for ω-1 hydroxylated fatty acids in inflammatory processes.

Hormonal Status: Hormones are known to influence the expression of various CYP enzymes, and it is likely that the biosynthesis of 23-hydroxytricosanoic acid is also under hormonal control, although specific details for this particular fatty acid are not well-established.

Cellular Stress: Conditions such as oxidative stress can impact the expression and activity of P450 enzymes.

The differential regulation of various CYP4 isozymes suggests that the production of 23-hydroxytricosanoic acid may be tissue-specific and dependent on the metabolic state of the organism. For instance, the expression of CYP4F2 and CYP4F3B is prominent in the liver and kidneys, major sites of fatty acid metabolism. frontiersin.orgnih.gov

Table 2: Factors Regulating the Biosynthesis of 23-Hydroxytricosanoic Acid

Regulatory FactorEffect on Biosynthesis
Peroxisome Proliferator-Activated Receptors (PPARs) Activation by fatty acids can induce the expression of CYP4 genes, increasing the synthesis of 23-hydroxytricosanoic acid. nih.gov
Fatty Acid Substrate Levels Higher concentrations of tricosanoic acid and other fatty acids can upregulate the expression of the necessary CYP enzymes. nih.govnih.gov
Inflammatory Cytokines (e.g., TNF-α, IL-1β) Can modulate the expression of CYP4F genes, thereby influencing the production of 23-hydroxytricosanoic acid. tmc.edu
Tissue-Specific Expression The expression of relevant CYP4 isozymes is higher in metabolically active tissues like the liver and kidneys. frontiersin.orgnih.gov

Metabolic Dynamics and Interconversions of Tricosanoic Acid, 23 Hydroxy

Catabolic Pathways and Degradation Mechanisms of Omega-Hydroxylated VLCFAs

Very-long-chain fatty acids (VLCFAs), including tricosanoic acid, are primarily slated for degradation via β-oxidation within peroxisomes. However, a defect in this peroxisomal pathway necessitates alternative catabolic routes. nih.gov The ω-oxidation pathway, occurring in the endoplasmic reticulum, serves as a crucial alternative degradation mechanism for VLCFAs. researchgate.netnvkc.nl

The initial and rate-limiting step of this pathway is the hydroxylation of the terminal methyl (ω) group of the fatty acid. For tricosanoic acid, this results in the formation of 23-hydroxy-tricosanoic acid. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP4F subfamily, specifically CYP4F2 and CYP4F3B. nih.govresearchgate.net These enzymes utilize NADPH and molecular oxygen to introduce the hydroxyl group. nvkc.nl

Following this initial hydroxylation, 23-hydroxy-tricosanoic acid undergoes further oxidation to become a very-long-chain dicarboxylic acid (VLCDA). nih.govresearchgate.net This conversion proceeds through two identified mechanisms:

A predominant NAD+-dependent route involving a microsomal alcohol dehydrogenase and a fatty aldehyde dehydrogenase. The fatty aldehyde dehydrogenase is encoded by the ALDH3A2 gene. nih.gov

A secondary pathway mediated by further hydroxylation by CYP4F enzymes (CYP4F2, CYP4F3B, or CYP4F3A). nih.gov

Once formed, the resulting very-long-chain dicarboxylic acid can be transported into peroxisomes, bypassing the need for the ALDP transporter that is deficient in conditions like X-linked adrenoleukodystrophy, and subsequently undergo β-oxidation. researchgate.net

Incorporation into Complex Lipids and Cellular Compartments

Omega-hydroxylated VLCFAs, such as 23-hydroxy-tricosanoic acid, are not merely intermediates in catabolic pathways but are also integral components of various complex lipids, fulfilling critical structural and functional roles in different tissues. VLCFAs are essential for the biosynthesis of membrane lipids like phospholipids (B1166683) and sphingolipids. nih.gov

In certain tissues, these hydroxylated fatty acids are incorporated into specialized lipids. A prime example is the epidermis, where ω-hydroxylated ultra-long-chain fatty acids (ULCFAs) are essential for forming ω-O-acylceramides. unito.ittandfonline.com These molecules are critical for establishing the skin's permeability barrier. In this structure, the ω-hydroxyl group of the fatty acid is ester-linked to linoleic acid. unito.it

In plants, ω-hydroxylated VLCFAs are major constituents of suberin, a protective biopolymer found in root cell walls that is fundamental for nutrient homeostasis and adaptation to environmental stress. nih.gov Furthermore, VLCFAs can be stored in the form of triacylglycerols (TAGs), particularly in seeds. nih.gov In metabolic disorders characterized by the accumulation of VLCFAs, these fatty acids are often shunted into various complex lipid classes, including phosphatidylcholines, cholesterol esters, and triglycerides, which can disrupt cellular membrane morphology and function. researchgate.net The steric properties of the hydroxyl group can influence the rate and extent of incorporation into these complex lipids. frontiersin.org

Enzymatic Control and Homeostatic Regulation

The metabolism of 23-hydroxy-tricosanoic acid and other omega-hydroxylated VLCFAs is under tight enzymatic and homeostatic control to maintain cellular lipid balance. The key enzymes and regulatory pathways are summarized below.

Key Enzymes in the Metabolism of Omega-Hydroxylated VLCFAs

Enzyme/Enzyme Family Function Cellular Location Cofactors/Dependencies References
Cytochrome P450 4F (CYP4F2, CYP4F3B) Initial ω-hydroxylation of VLCFAs to ω-hydroxy-VLCFAs. Endoplasmic Reticulum NADPH, O₂ nih.govresearchgate.netnvkc.nl
Alcohol Dehydrogenase (unidentified) Oxidation of ω-hydroxy-VLCFAs to aldehydes. Endoplasmic Reticulum NAD+ nih.gov
Fatty Aldehyde Dehydrogenase (ALDH3A2) Oxidation of very-long-chain aldehydes to dicarboxylic acids. Endoplasmic Reticulum NAD+ nih.gov

| ELOVL Enzymes (e.g., ELOVL1) | Elongation of fatty acid chains to produce VLCFAs. | Endoplasmic Reticulum | Malonyl-CoA | unito.itresearchgate.net |

Homeostatic regulation of lipid metabolism is orchestrated by a complex network of transcription factors and signaling pathways. Pivotal transcription factors such as Sterol Regulatory-Element Binding Proteins (SREBPs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs) modulate the expression of genes involved in fatty acid synthesis, uptake, and oxidation. nih.govresearchgate.net These transcription factors are, in turn, influenced by upstream signaling cascades like the PI3K/AKT/mTOR and AMPK pathways, which respond to the cell's nutritional and energetic status. nih.gov The AMP-activated protein kinase (AMPK) acts as a crucial energy sensor, promoting catabolic processes like fatty acid oxidation while inhibiting anabolic pathways when cellular energy levels are low. thno.org

Influence of Microenvironmental Factors on Metabolic Profiles

The metabolic profile of fatty acids, including 23-hydroxy-tricosanoic acid, is highly responsive to cues from the cellular microenvironment. researchgate.net Both physiological and pathological conditions can profoundly alter lipid metabolism.

In the context of the tumor microenvironment (TME), factors such as hypoxia (low oxygen) and acidosis (low pH) trigger significant metabolic reprogramming. nih.gov Acidosis, for instance, can enhance the reliance on fatty acid oxidation (FAO) to produce acetyl-CoA for the TCA cycle and subsequent lipid synthesis. nih.gov This highlights a metabolic flexibility that allows cells to adapt to harsh conditions.

Systemic factors also play a role. Dietary patterns like intermittent fasting can significantly affect fatty acid metabolism by activating key signaling pathways. frontiersin.org Fasting can activate AMPK and SIRT1, which in turn promote the breakdown of fatty acids and enhance mitochondrial function. frontiersin.org The neuroimmune microenvironment is also intricately linked to fatty acid metabolism, with metabolites derived from fatty acids acting as signaling molecules that regulate immune responses within the nervous system. frontiersin.org

Impact of Microenvironmental Factors on Lipid Metabolism

Factor Effect on Lipid Metabolism Key Signaling Pathways Involved References
Acidosis Shifts metabolism towards fatty acid oxidation (FAO); enhances cholesterol biosynthesis. SREBP2 nih.gov
Hypoxia Promotes lipid accumulation in lipid droplets; can alter fatty acid saturation. HIF-1α researchgate.net
Nutrient Availability Regulates the balance between fatty acid synthesis, uptake, and degradation. SREBPs, AMPK, mTOR nih.govthno.org

| Intermittent Fasting | Promotes fatty acid oxidation and breakdown. | AMPK, SIRT1, PPARs | frontiersin.org |

Molecular Mechanisms and Biological Implications of Tricosanoic Acid, 23 Hydroxy

Effects of Hydroxylation on Lipid Bilayer Properties and Membrane Dynamics

The introduction of a hydroxyl (-OH) group onto the acyl chain of a fatty acid, such as in 23-hydroxy-tricosanoic acid, significantly alters its physicochemical properties, which in turn influences the structure and dynamics of lipid bilayers. pnas.orgnih.gov While direct experimental data on 23-hydroxy-tricosanoic acid is limited, the effects of hydroxylation on other fatty acids provide a strong basis for understanding its potential impact. The position of the hydroxyl group is critical; in this case, being at the ω-1 position (23rd carbon), it resides near the terminal methyl end of the very-long-chain fatty acid.

When incorporated into phospholipids (B1166683) within a membrane, the hydroxyl group introduces a polar moiety into the otherwise nonpolar, hydrophobic lipid core. nih.gov This modification can lead to several key changes in membrane properties:

Membrane Packing and Fluidity: The hydroxyl group can interfere with the tight, ordered packing of saturated acyl chains, leading to an increase in motional freedom and conformational disorder within the bilayer. nih.gov This disruption can increase membrane fluidity. Conversely, the -OH group can also form hydrogen bonds with neighboring lipids or water molecules near the bilayer interface, which could potentially introduce a degree of ordering and stability in specific membrane domains. nih.gov Studies on other hydroxylated fatty acids have shown they can make a membrane surface more compact and less hydrated in liquid-disordered phases. nih.gov

Lipid Organization and Domain Formation: Hydroxylated fatty acids can alter the lateral organization of the membrane. nih.gov The presence of these modified lipids can influence the formation and stability of specialized membrane microdomains, such as lipid rafts, which are crucial for cellular signaling. nih.gov The changes in intermolecular interactions (both steric hindrance and new hydrogen bonding capabilities) can affect the partitioning of lipids and proteins within the membrane.

Membrane Curvature and Stability: The addition of a bulky, polar group to the acyl chain can alter the balance between the headgroup and tail regions, inducing curvature stress. frontiersin.org Research on 2-hydroxyoleic acid, for instance, has demonstrated that the hydroxyl group increases the propensity of model membranes to form non-lamellar structures, which is significant for processes like membrane fusion and fission. nih.gov

Table 1: Postulated Effects of 23-Hydroxylation on Tricosanoic Acid in Lipid Bilayers

Membrane PropertyEffect of Non-Hydroxylated Tricosanoic Acid (Saturated VLCFA)Potential Effect of 23-hydroxy-tricosanoic acid
PackingPromotes tight, ordered packing (gel-like phase).May disrupt tight packing due to steric hindrance and polarity of the -OH group. nih.gov
FluidityDecreases membrane fluidity.Likely increases overall membrane fluidity by creating packing defects. nih.govfrontiersin.org
Intermolecular ForcesPrimarily van der Waals interactions.Introduces potential for hydrogen bonding with nearby lipids, proteins, or water. nih.gov
Domain StabilityCan stabilize ordered domains (rafts).May alter the stability and composition of lipid rafts. nih.gov

Participation in Cellular Signaling and Receptor Interactions

Free fatty acids (FFAs) are now understood to be important signaling molecules that act through a family of G protein-coupled receptors (GPCRs) known as free fatty acid receptors (FFARs). nih.govphysiology.org These receptors, including FFAR1 (GPR40) and FFAR4 (GPR120), are activated by medium- and long-chain fatty acids and play critical roles in metabolism and inflammation. nih.govsdu.dk

While the primary ligands for these receptors are non-hydroxylated fatty acids, there is growing interest in how modifications such as hydroxylation might affect receptor binding and activation. acs.org Hydroxylated fatty acids have been investigated as potential ligands for FFARs, suggesting a mechanism by which these molecules could exert specific biological effects. sdu.dk The addition of a hydroxyl group to tricosanoic acid could alter its binding affinity and selectivity for different FFAR subtypes. This modification could either enhance or inhibit receptor activation, leading to unique downstream signaling outcomes compared to its non-hydroxylated counterpart. Although direct evidence for 23-hydroxy-tricosanoic acid as a ligand for any specific FFAR is currently lacking, its structure as a very-long-chain fatty acid with a polar modification makes it a candidate for investigation in this signaling context. acs.org

Table 2: Major Free Fatty Acid Receptors and Their General Ligand Class

ReceptorPrimary LigandsKey FunctionsPotential Interaction with 23-hydroxy-tricosanoic acid
FFAR1 (GPR40)Medium- to long-chain fatty acids. nih.govInsulin secretion, metabolic regulation. nih.govUnknown, but the long chain length fits the general ligand profile.
FFAR4 (GPR120)Medium- to long-chain fatty acids (especially unsaturated). nih.govAnti-inflammatory effects, glucose metabolism, gut hormone secretion. sdu.dkacs.orgUnknown; hydroxylation could modulate the anti-inflammatory signaling potential.
GPR84Medium-chain fatty acids. sdu.dkPro-inflammatory signaling in immune cells. sdu.dkUnlikely due to the very-long-chain nature of tricosanoic acid.

Beyond direct receptor activation, hydroxylated fatty acids and their metabolites can modulate intracellular signaling pathways. nih.gov Oxidized fatty acids, a broad class that includes hydroxylated variants, are known to be powerful signaling molecules. mdpi.com The incorporation of 23-hydroxy-tricosanoic acid into complex lipids, such as ceramides (B1148491) or phospholipids, could generate lipid second messengers with distinct signaling properties. nih.gov

For example, 2-hydroxylated fatty acids are crucial components of certain sphingolipids, and the presence of the hydroxyl group is vital for their function in signal transduction. nih.govnih.gov These hydroxylated sphingolipids are involved in regulating cell growth, differentiation, and apoptosis. Misregulation of their metabolism can lead to pathological conditions. nih.gov While 23-hydroxy-tricosanoic acid is hydroxylated at the other end of the chain, it could similarly influence signaling. It may affect the activity of key signaling enzymes like protein kinase C (PKC) or modulate transcription factors such as NF-κB, which is a central regulator of inflammation. nih.gov The hydroxyl group could also influence the metabolic fate of the fatty acid, potentially shunting it towards pathways that produce bioactive signaling molecules.

Functional Roles in Cellular and Organismal Physiology

Fatty acids play a dual role in immunity and inflammation. nih.gov While some, like the n-6 fatty acid arachidonic acid, are precursors to pro-inflammatory eicosanoids, others, particularly n-3 fatty acids, can be converted into potent anti-inflammatory and inflammation-resolving mediators like resolvins. nih.gov These specialized pro-resolving mediators are often hydroxylated derivatives of the parent fatty acid.

Given this precedent, 23-hydroxy-tricosanoic acid could potentially have immunomodulatory functions. Odd-chain saturated fatty acids, including the parent compound tricosanoic acid, have been associated with a reduced risk for inflammation in some studies. healthmatters.io The hydroxylation of this fatty acid could represent a metabolic step to generate a molecule with specific anti-inflammatory activity. Hydroxylated fatty acids have been shown to influence the function of immune cells, including macrophages and neutrophils, and can modulate the production of inflammatory cytokines. mdpi.commdpi.com For instance, some hydroxy fatty acids have been found to suppress inflammation by inhibiting pathways like the NLRP3 inflammasome. nih.gov Therefore, it is plausible that 23-hydroxy-tricosanoic acid contributes to the toning down of immune responses or participates in the resolution phase of inflammation, although this remains to be experimentally verified.

The balance between cell survival and programmed cell death (apoptosis) is tightly regulated, and lipids are increasingly recognized as key players in this process. Saturated fatty acids can induce endoplasmic reticulum (ER) stress and apoptosis in certain cell types. nih.gov The hydroxylation of a fatty acid can significantly alter its impact on these pathways.

Studies on other hydroxylated lipids provide compelling evidence for their role in apoptosis. For example, specific saturated hydroxy fatty acids have been shown to suppress cytokine-induced apoptosis in pancreatic β-cells, suggesting a protective role. nih.gov In contrast, other related compounds, such as 23-hydroxyursolic acid, have been found to induce apoptosis in cancer cells through pathways involving caspase-8 activation. nih.gov Very-long-chain fatty acids are components of ceramides, which are lipids well-known for their involvement in apoptosis. healthmatters.io It is possible that the incorporation of 23-hydroxy-tricosanoic acid into ceramides could modulate their pro-apoptotic activity. This suggests that 23-hydroxy-tricosanoic acid could either protect cells from apoptotic stimuli or promote apoptosis, depending on the cellular context and the specific signaling pathways engaged. healthmatters.ionih.gov

Table 3: Examples of Hydroxylated Compounds and Their Studied Effects on Apoptosis

CompoundCell Type / ModelObserved Effect on ApoptosisReference
7- and 9-hydroxystearic acidsPancreatic β-cellsSuppressed cytokine-induced apoptosis. nih.gov
23-hydroxyursolic acidHL-60 leukemia cellsInduced apoptosis via caspase-8 pathway. nih.gov
Docosahexaenoic Acid (DHA)MCF-7 breast cancer cellsInduced apoptosis via ROS formation and caspase-8 activation. plos.org
General Very-Long-Chain Saturated Fatty Acids (VLSFAs)GeneralProtective against apoptosis and cell death as components of ceramides. healthmatters.io

Based on a thorough review of available scientific literature, there is currently insufficient information to generate an article on "Tricosanoic acid, 23-hydroxy-" that adheres to the specific outline provided. Research detailing the molecular mechanisms, biological implications, neuronal and cognitive effects, and pathogen interactions of this particular chemical compound is not available.

While a patent for the synthesis of 23-hydroxy tricosanoic acid exists, it does not provide data on its biological functions. The available scientific literature focuses on related but distinct compounds, such as the non-hydroxylated form, tricosanoic acid, and other omega-hydroxy or very-long-chain fatty acids. Extrapolating findings from these related molecules to "Tricosanoic acid, 23-hydroxy-" would be scientifically inaccurate and would not meet the stringent requirements of the requested article.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "Tricosanoic acid, 23-hydroxy-" within the specified structural framework at this time. Further research is required to elucidate the biological role of this specific compound.

Advanced Analytical Methodologies for the Characterization of Tricosanoic Acid, 23 Hydroxy

Optimized Extraction and Isolation Procedures from Complex Matrices

The initial and most critical step in the analysis of Tricosanoic acid, 23-hydroxy- is its efficient extraction and isolation from complex biological matrices, such as tissues, cells, or soil. jst.go.jp The choice of extraction method is paramount as this compound may exist in free form or be esterified or amidated within more complex lipids. jst.go.jp

Liquid-Liquid Extraction (LLE): Classical lipid extraction methods, such as those developed by Folch et al. and Bligh and Dyer, are foundational for the recovery of total lipids, including hydroxy fatty acids. nih.gov These methods typically employ a biphasic solvent system of chloroform (B151607) and methanol (B129727) to effectively partition lipids from aqueous cellular components. nih.gov For very long-chain fatty acids, modifications to these protocols may be necessary to ensure complete extraction. Adjusting the pH of the aqueous phase to be acidic (pH 2-4) can protonate the carboxylic acid group, increasing its hydrophobicity and thereby enhancing its partitioning into the organic phase. nih.gov Solvent systems like hexane (B92381)/methyl tert-butyl ether (MTBE) have also been shown to be highly effective for recovering long-chain fatty acids. researchgate.net

Saponification for Bound Forms: When Tricosanoic acid, 23-hydroxy- is present in an esterified form within triglycerides, phospholipids (B1166683), or waxes, a preliminary saponification step is required. This involves alkaline hydrolysis, typically using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solution, to cleave the ester bonds and release the free fatty acid. researchgate.net Following saponification, the sample is acidified, and the liberated fatty acids are extracted using a non-polar solvent. cas.cn It has been observed that saponification is particularly efficient for extracting 2-hydroxy fatty acids, a class of compounds structurally related to the target analyte. jst.go.jp

Solid-Phase Extraction (SPE): Following initial extraction, Solid-Phase Extraction (SPE) is a powerful technique for purifying and concentrating Tricosanoic acid, 23-hydroxy-, separating it from other lipid classes. nih.govelsevierpure.com Various SPE sorbents can be utilized depending on the desired separation.

Silica (B1680970) Gel: Normal-phase SPE with silica gel can separate lipids based on polarity. Non-polar lipids can be eluted with solvents like hexane or chloroform, while the more polar hydroxy fatty acids are retained and subsequently eluted with a more polar solvent mixture, such as diethyl ether containing a small percentage of acetic acid. umich.eduaocs.org

Aminopropyl-bonded Silica: This sorbent is particularly effective for isolating free fatty acids. The bulk of neutral lipids are washed away with a non-polar solvent, and the free fatty acids, including Tricosanoic acid, 23-hydroxy-, are then eluted with a slightly acidified solvent. aocs.org

Reversed-Phase (e.g., C18): Reversed-phase SPE separates molecules based on hydrophobicity. This can be useful for desalting the sample and removing very polar contaminants. The long aliphatic chain of Tricosanoic acid, 23-hydroxy- ensures its strong retention on a C18 sorbent. aocs.org

Interactive Data Table: Comparison of Extraction and Isolation Techniques

Technique Principle Primary Application Advantages Considerations
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquid phases based on polarity. Initial extraction of total lipids from biological samples. High recovery for a broad range of lipids. nih.gov Can be labor-intensive; emulsion formation can be an issue.
Saponification Alkaline hydrolysis of ester bonds to release free fatty acids. Analysis of esterified or amide-bound fatty acids. jst.go.jpresearchgate.net Allows for the quantification of total fatty acid content. Harsh conditions can potentially degrade some sensitive molecules.
Solid-Phase Extraction (SPE) Selective retention and elution of analytes on a solid sorbent. Purification and fractionation of lipid extracts. nih.gov High selectivity; allows for concentration of the analyte. aocs.org Requires method development to optimize sorbent and solvent selection.

Chemical Derivatization Strategies for Enhanced Chromatographic Resolution

Due to their low volatility and high polarity, direct analysis of hydroxy fatty acids by gas chromatography is challenging. Chemical derivatization is a crucial step to improve their chromatographic behavior and detection sensitivity.

For Gas Chromatography (GC): Two functional groups in Tricosanoic acid, 23-hydroxy- must be derivatized: the carboxylic acid and the hydroxyl group.

Esterification: The carboxylic acid group is typically converted to a less polar and more volatile ester, most commonly a methyl ester (Fatty Acid Methyl Ester, FAME). This is often achieved by reaction with methanolic HCl, BF₃ in methanol, or diazomethane.

Silylation: The hydroxyl group at the 23-position is derivatized to form a trimethylsilyl (B98337) (TMS) ether. This is accomplished using silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ether is much less polar and more volatile than the original hydroxyl group.

The two-step derivatization (esterification followed by silylation) yields a molecule (methyl 23-(trimethylsilyloxy)tricosanoate) that is amenable to GC analysis, providing sharp peaks and good resolution.

For Liquid Chromatography (LC): While derivatization is not always necessary for LC-MS, it can be employed to enhance ionization efficiency and improve detection limits. Strategies for derivatizing the carboxylic acid group to introduce a readily ionizable moiety or a fluorescent tag can be beneficial. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) has been used to improve the detection of carboxylic acids in LC-MS/MS analysis.

Interactive Data Table: Common Derivatization Reagents

Target Functional Group Derivatization Method Common Reagent(s) Purpose for Analysis
Carboxylic Acid Esterification Boron trifluoride (BF₃) in Methanol Increases volatility for GC analysis.
Hydroxyl Group Silylation BSTFA, MSTFA Increases volatility and thermal stability for GC analysis.
Carboxylic Acid Phenylacyl Ester Formation 2-bromoacetophenone Adds a UV-absorbing chromophore for HPLC-UV detection.
Carboxylic Acid Amidation 3-Nitrophenylhydrazine (3-NPH) Enhances ionization for LC-MS analysis.

High-Sensitivity Detection and Quantification Techniques

GC-MS is a cornerstone technique for the analysis of fatty acids, including hydroxy fatty acids, after appropriate derivatization. The derivatized Tricosanoic acid, 23-hydroxy- (as its methyl ester, TMS ether) is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column.

Chromatographic Separation: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. The temperature of the GC oven is programmed to ramp up gradually, allowing for the elution of compounds in order of increasing boiling point.

Mass Spectrometric Detection: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion and characteristic fragment ions are detected. The mass spectrum of the derivatized Tricosanoic acid, 23-hydroxy- will show specific fragments that can be used for its identification and structural confirmation. For example, cleavage alpha to the TMS-ether group is a characteristic fragmentation pathway that helps to pinpoint the location of the original hydroxyl group.

LC-MS has become an indispensable tool in lipidomics, offering high sensitivity and the ability to analyze compounds without derivatization.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the most common separation mode. A C18 or C30 column is typically used with a mobile phase gradient consisting of solvents like acetonitrile, methanol, and water, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. The long carbon chain of Tricosanoic acid, 23-hydroxy- results in strong retention on these columns.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most widely used ionization technique for lipids. For fatty acids, ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed and detected. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, can provide highly accurate mass measurements, facilitating the confident identification of the compound based on its elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the [M-H]⁻ ion, generating a fragmentation pattern that provides further structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including Tricosanoic acid, 23-hydroxy-. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum would provide key signals to confirm the structure. A characteristic multiplet around 3.6 ppm would be expected for the proton attached to the carbon bearing the hydroxyl group (H-23). The protons alpha to the carboxylic acid group (H-2) would appear as a triplet around 2.3 ppm. The terminal methyl group (H-1) would be a triplet around 0.9 ppm, and the large number of methylene (B1212753) groups in the long chain would produce a broad, intense signal around 1.2-1.6 ppm.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carbon attached to the hydroxyl group (C-23) in the range of 60-70 ppm. The carbonyl carbon of the carboxylic acid (C-1) would resonate around 180 ppm. The other carbons in the aliphatic chain would have characteristic shifts between approximately 14 and 35 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for Tricosanoic acid, 23-hydroxy-

Atom Technique Predicted Chemical Shift (ppm) Key Structural Information
H-23 ¹H NMR ~3.6 Proton on the hydroxyl-bearing carbon.
H-2 ¹H NMR ~2.3 Protons adjacent to the carboxylic acid.
-(CH₂)n- ¹H NMR ~1.2-1.6 Bulk of the aliphatic chain protons.
H-1 ¹H NMR ~0.9 Terminal methyl group protons.
C-1 ¹³C NMR ~180 Carbonyl carbon of the carboxylic acid.
C-23 ¹³C NMR ~60-70 Carbon atom bonded to the hydroxyl group.
C-2 ¹³C NMR ~34 Carbon adjacent to the carboxylic acid.
C-22 ¹³C NMR ~25-35 Carbon adjacent to the hydroxyl-bearing carbon.

Isotope-Labeled Internal Standards in Quantitative Studies

For accurate and precise quantification of Tricosanoic acid, 23-hydroxy- in complex matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. An ideal internal standard would be Tricosanoic acid, 23-hydroxy- labeled with isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The SIL-IS is chemically identical to the analyte but has a higher mass. It is added to the sample at a known concentration at the very beginning of the sample preparation process. Because the SIL-IS has the same physicochemical properties as the analyte, it co-elutes chromatographically and experiences the same extraction losses and ionization suppression or enhancement effects in the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of SIL-IS, any variations in the analytical process can be corrected for, leading to highly accurate and reproducible quantification. While a specific SIL-IS for Tricosanoic acid, 23-hydroxy- may not be commercially available, a structurally similar very long-chain hydroxy fatty acid with isotopic labels could be used as a suitable alternative, provided its behavior is thoroughly validated. Tricosanoic acid (23:0) itself has been used as an internal standard for the quantification of other fatty acids.

Development of Comprehensive Lipidomics and Metabolomics Platforms

The comprehensive analysis of individual lipid species such as Tricosanoic acid, 23-hydroxy-, a very-long-chain hydroxy fatty acid (VLC-HFA), within complex biological matrices necessitates the use of sophisticated and integrated analytical platforms. The development of comprehensive lipidomics and metabolomics platforms has been pivotal in advancing the characterization of such rare and structurally complex lipids. These platforms combine advanced separation science, high-resolution mass spectrometry, and sophisticated data analysis pipelines to enable the detection, identification, and quantification of a wide array of lipids and metabolites from a single sample.

The characterization of Tricosanoic acid, 23-hydroxy- within a broader lipidomic or metabolomic context presents several analytical challenges. These include its low endogenous abundance, the presence of numerous structural isomers, and the complexity of the biological matrices in which it is found. To address these challenges, modern platforms are designed for high sensitivity, selectivity, and throughput.

Integration of Advanced Separation Techniques with Mass Spectrometry

A cornerstone of comprehensive lipidomics and metabolomics platforms is the coupling of advanced separation techniques with high-resolution mass spectrometry (MS). creative-proteomics.com Liquid chromatography (LC) is the most commonly employed separation method for the analysis of hydroxy fatty acids. aocs.org

Reversed-Phase Liquid Chromatography (RPLC): RPLC is a powerful technique for separating lipids based on their hydrophobicity. mdpi.com For Tricosanoic acid, 23-hydroxy-, the long alkyl chain dictates strong retention on C18 or C30 columns, allowing for its separation from less hydrophobic lipids. The presence of the hydroxyl group, however, slightly reduces its retention time compared to its non-hydroxylated counterpart, tricosanoic acid.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation technique that is particularly useful for separating polar and hydrophilic metabolites. researchgate.net While less common for very-long-chain fatty acids, it can be valuable in a comprehensive metabolomics platform to analyze the more polar components of a biological extract simultaneously.

The separated analytes are then introduced into a mass spectrometer for detection and identification. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are favored for their ability to provide accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds. creative-proteomics.com

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of lipids like Tricosanoic acid, 23-hydroxy-. researchgate.net Through collision-induced dissociation (CID), precursor ions of the target analyte are fragmented, generating a unique fragmentation pattern that provides structural information. For 23-hydroxy-tricosanoic acid, characteristic fragment ions would allow for the confirmation of the fatty acid chain length and the position of the hydroxyl group. The development of extensive MS/MS spectral libraries is a key component of modern lipidomics platforms, facilitating the rapid and accurate identification of known lipids.

Illustrative Performance of a Comprehensive Lipidomics Platform for VLC-HFA Analysis

The following table illustrates the typical performance characteristics of a modern LC-MS/MS-based lipidomics platform for the analysis of a very-long-chain hydroxy fatty acid like Tricosanoic acid, 23-hydroxy-.

ParameterTypical Value/CharacteristicSignificance for Tricosanoic acid, 23-hydroxy- Analysis
Instrumentation UPLC coupled to a Q-TOF or Orbitrap Mass SpectrometerProvides high chromatographic resolution and accurate mass measurements essential for distinguishing isomers and determining elemental composition.
Column Chemistry C18 or C30, sub-2 µm particle sizeEnsures efficient separation of the long-chain fatty acid from other lipid species based on hydrophobicity.
Mobile Phase Gradient of acetonitrile/water with modifiers (e.g., formic acid, ammonium acetate)Optimizes the separation and ionization of the target analyte.
Ionization Mode Electrospray Ionization (ESI) in negative ion modePromotes the formation of [M-H]- ions, which are typically abundant for fatty acids.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Generates characteristic fragment ions that confirm the chain length and position of the hydroxyl group.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeEnables the detection of low-abundance lipids in complex biological samples.
Limit of Quantification (LOQ) Low ng/mL rangeAllows for the accurate and precise measurement of the concentration of the analyte.
Dynamic Range 3-4 orders of magnitudeAccommodates a wide range of analyte concentrations within a single analysis.

Data Processing and Bioinformatics

A critical component of comprehensive lipidomics and metabolomics platforms is the sophisticated bioinformatics pipeline used for data processing and analysis. This includes software for peak picking, feature alignment, and statistical analysis to identify significant differences in lipid profiles between different sample groups. For the identification of Tricosanoic acid, 23-hydroxy-, this would involve matching the accurate mass and retention time of the detected feature to a database or authentic standard.

Targeted vs. Untargeted Approaches

Comprehensive platforms can be utilized for both targeted and untargeted analyses.

Untargeted Lipidomics: Aims to measure as many lipids as possible in a sample to provide a global snapshot of the lipidome. This approach is valuable for biomarker discovery and for generating new hypotheses.

Targeted Lipidomics: Focuses on the accurate and precise quantification of a predefined set of lipids. nih.gov This approach is often used to validate findings from untargeted studies or to measure specific lipids known to be relevant to a particular biological process. The development of targeted assays for Tricosanoic acid, 23-hydroxy- would be essential for its routine and high-throughput quantification in clinical or research settings.

The development of these comprehensive platforms has revolutionized the field of lipidomics, enabling the detailed characterization of complex lipids like Tricosanoic acid, 23-hydroxy-, and providing valuable insights into their biological roles. nih.gov

Occurrence and Physiological Distribution of Tricosanoic Acid, 23 Hydroxy in Nature

Endogenous Presence in Mammalian Tissues and Biofluids

In mammals, the endogenous production of ω-hydroxy VLCFAs is a key step in fatty acid metabolism. nih.gov The enzymes responsible, primarily CYP4F2 and CYP4F3B in humans, are capable of hydroxylating the terminal carbon of fatty acids, including VLCFAs. nih.govwikipedia.org This action converts a nonpolar fatty acid into a more polar ω-hydroxy fatty acid, which can then be further oxidized to a dicarboxylic acid. nih.govnih.gov This conversion allows for subsequent degradation via peroxisomal β-oxidation from both ends of the molecule. nih.gov

While the metabolism of many fatty acids via this pathway has been established, ω-hydroxy acids have also been identified as structural components in specific tissues. Notably, they are found in the epidermis as integral parts of acylceramides and acylglucosylceramides, which are critical lipids for maintaining the skin's water barrier. nih.gov Research into the specific chain lengths of these epidermal ω-hydroxy acids has identified a range of very-long-chain variants, although a C23 variant has not been explicitly detailed. nih.gov

Mammalian SpeciesTissue/Lipid ClassMajor ω-Hydroxy Acid Chain Lengths Detected
Human (Homo sapiens)Epidermis (Acylceramides, Acylglucosylceramides)C30:0 (Saturated)
Pig (Sus scrofa)Epidermis (Acylceramides, Acylglucosylceramides)C30:0 (Saturated), C32:1 (Monoenoic)
Mouse (Mus musculus)Epidermis (Acylceramides, Acylglucosylceramides)C32:0 (Saturated), C34:1 (Monoenoic)
Rat (Rattus rattus)Epidermis (Acylceramides, Acylglucosylceramides)C32:0 (Saturated), C34:1 (Monoenoic)

Identification in Plant Metabolites and Fungal Species

In the plant kingdom, ω-hydroxy fatty acids are fundamental building blocks of the biopolyesters cutin and suberin. wikipedia.orgresearchgate.net Cutin is the main structural component of the plant cuticle, the protective layer covering the epidermis of aerial plant parts, while suberin is a cell wall-associated polymer found in underground tissues like roots, as well as in the bark of woody plants. scholaris.canih.gov

These polymers are formed by the inter-esterification of ω-hydroxy acids and their derivatives. wikipedia.org The composition of these monomers varies, with cutin typically being rich in C16 and C18 ω-hydroxy acids. wikipedia.orgnih.gov Suberin, conversely, is characterized by monomers with longer chain lengths, commonly ranging from C20 to C30. scholaris.ca The presence of these longer-chain monomers in suberin suggests that 23-hydroxytricosanoic acid is a likely, though not frequently singled out, constituent of this polymer. scholaris.ca

While various hydroxy fatty acids have been identified in fungi, specific documentation of 23-hydroxytricosanoic acid is not prominent. However, studies have confirmed the presence of other ω-hydroxy VLCFAs, such as 22-hydroxydocosanoic acid and 24-hydroxytetracosanoic acid, in the mycelium of common fungal species like Aspergillus and Penicillium. consensus.app This indicates that the enzymatic machinery for producing ω-hydroxy VLCFAs is present in the fungal kingdom. consensus.app

SourcePolymer/TissueTypical ω-Hydroxy Acid Monomers
Higher PlantsCutin (in Cuticle)C16 and C18 chain lengths (e.g., 16-Hydroxypalmitic acid)
Higher PlantsSuberin (in Roots, Bark)C20-C30 chain lengths
Fungi (e.g., Aspergillus fumigatus)Mycelium22-Hydroxydocosanoic acid, 24-Hydroxytetracosanoic acid

Detection in Marine Organisms and Aquatic Environments

The occurrence of 23-hydroxytricosanoic acid in marine environments is not well documented. Scientific literature more frequently reports the presence of its isomer, 2-hydroxytricosanoic acid, which has been identified in the phospholipids (B1166683) of marine sponges such as Pseudosuberites sp. and Suberites massa. caymanchem.com The ultimate source of very-long-chain polyunsaturated fatty acids in the marine food web is microalgae, which are consumed by fish and other organisms. nih.gov While fish are a major source of these fatty acids, specific ω-hydroxylated forms are not commonly reported as major constituents. nih.govresearchgate.net In aquatic sediments, hydroxy fatty acids can serve as biomarkers for the presence of gram-negative bacteria, though these are typically shorter-chain 3-hydroxy acids derived from lipopolysaccharides. nih.gov

Dietary Sources and Contribution from the Microbiome

Direct dietary sources of 23-hydroxytricosanoic acid or other ω-hydroxy VLCFAs are not well established. Common dietary fats and oils are primarily composed of triglycerides containing non-hydroxylated fatty acids. nih.govmedicalnewstoday.com Foods rich in fatty acids, such as fish, nuts, and plant oils, are valued for their content of essential polyunsaturated fatty acids like omega-3 and omega-6, rather than ω-hydroxy acids. nih.govwikipedia.org

The gut microbiome is a significant producer of short-chain fatty acids (SCFAs) through the fermentation of dietary fibers. researchgate.netmdpi.com However, there is currently no substantial evidence to suggest that the human gut microbiota naturally produces or contributes significantly to the body's pool of ω-hydroxy VLCFAs like 23-hydroxytricosanoic acid. nih.gov While certain bacteria can be genetically engineered to produce ω-hydroxy fatty acids, this is not a known function of the native human microbiome. nih.gov

Future Research Directions and Translational Perspectives for Tricosanoic Acid, 23 Hydroxy

Elucidating Specific Enzymatic Systems Governing its Metabolism

The metabolic fate of Tricosanoic acid, 23-hydroxy- is currently unknown, but it is likely governed by enzymes that process other VLCFAs. The initial hydroxylation of a very-long-chain fatty acid at the omega (ω) position is a critical step, often catalyzed by members of the cytochrome P450 (CYP) family.

Future research should focus on identifying the specific CYP4F subfamily members responsible for the ω-hydroxylation of tricosanoic acid to form 23-hydroxy-tricosanoic acid. nih.gov Studies have shown that enzymes like CYP4F2 and CYP4F3B are involved in the ω-oxidation of VLCFAs, initiating a pathway that can serve as an alternative to the primary peroxisomal β-oxidation for VLCFA degradation. nih.gov

Once formed, ω-hydroxy-VLCFAs like Tricosanoic acid, 23-hydroxy- undergo further oxidation to become dicarboxylic acids. nih.gov This conversion is mediated by at least two pathways: one involving a microsomal NAD+-dependent alcohol dehydrogenase and a fatty aldehyde dehydrogenase (encoded by the ALDH3A2 gene), and another involving further hydroxylation by CYP4F enzymes. nih.gov Investigating the kinetics and substrate specificity of these enzymes with Tricosanoic acid, 23-hydroxy- will be crucial to understanding its metabolic flux and potential for accumulation in disease states.

Table 1: Potential Enzymatic Systems in the Metabolism of Tricosanoic Acid, 23-hydroxy-

Enzyme Family/Gene Proposed Role Cellular Location Key Characteristics
Cytochrome P450 4F (CYP4F) Initial ω-hydroxylation of tricosanoic acid Endoplasmic Reticulum Prefers long-chain (C16-C26) fatty acids as substrates. nih.gov
Alcohol Dehydrogenase (NAD+) Oxidation of the ω-hydroxyl group Microsomes Part of the primary pathway for converting ω-hydroxy-VLCFAs to aldehydes. nih.gov

Investigating Its Precise Molecular Targets and Signaling Networks

Hydroxylated fatty acids and other lipid molecules are increasingly recognized as important signaling molecules that interact with specific cellular targets. mdpi.com A primary avenue for future research is to determine if Tricosanoic acid, 23-hydroxy- or its metabolites can act as ligands for nuclear receptors or G protein-coupled receptors (GPCRs).

Peroxisome proliferator-activated receptors (PPARs) are strong candidates. mdpi.com Specifically, PPARα is a known sensor for lipids and is activated by the CoA thioesters of VLCFAs, leading to the upregulation of genes involved in peroxisomal β-oxidation. nih.govacs.org It is critical to investigate whether the CoA ester of Tricosanoic acid, 23-hydroxy- can bind to and activate PPARα, thereby influencing its own degradation and regulating lipid metabolism. nih.govacs.org

Another important target could be G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). mdpi.comnih.gov GPR120 is a receptor for long-chain fatty acids, including omega-3 fatty acids, and mediates potent anti-inflammatory and insulin-sensitizing effects. nih.gov Recent studies have identified branched fatty acid esters of hydroxy fatty acids as endogenous ligands for GPR120. mdpi.comnih.gov Determining if Tricosanoic acid, 23-hydroxy- can modulate GPR120 signaling could reveal a role in inflammation and metabolic control.

Exploring Its Role in Lipid Homeostasis and Disease Pathogenesis in Pre-Clinical Models

Alterations in VLCFA levels are associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy, highlighting their importance in maintaining cellular and organismal homeostasis. nih.govnih.gov The accumulation of VLCFAs can lead to neuroinflammation and demyelination. nih.gov Future research using pre-clinical models, such as cell cultures and animal models, is essential to understand the physiological and pathological roles of Tricosanoic acid, 23-hydroxy-.

Pre-clinical studies should aim to answer several key questions:

Does an excess or deficiency of Tricosanoic acid, 23-hydroxy- disrupt lipid homeostasis in key metabolic tissues like the liver, adipose tissue, and brain?

Does this compound contribute to the pro-inflammatory signaling observed in diseases associated with VLCFA accumulation? nih.gov

Can supplementation with Tricosanoic acid, 23-hydroxy- or modulation of its metabolic pathways rescue phenotypes in models of metabolic disease or neurodegeneration?

Given that fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated anti-inflammatory and anti-diabetic effects, exploring the potential of Tricosanoic acid, 23-hydroxy- to form such esters and their subsequent biological activity is a promising avenue. bohrium.comnih.gov

Development of Advanced Computational Models for Functional Prediction

Due to the vast complexity of the lipidome, computational and in silico approaches are becoming indispensable for predicting the function of novel lipids. vtt.fi Developing advanced computational models for Tricosanoic acid, 23-hydroxy- can accelerate research by generating testable hypotheses about its biological roles.

Molecular docking and dynamics simulations can be used to predict the binding affinity of Tricosanoic acid, 23-hydroxy- to potential protein targets like PPARs and GPCRs. taylorfrancis.commdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can help predict its biological activity based on its chemical structure. taylorfrancis.com

Lipidomics databases and software tools such as LIPID MAPS, LipidSuite, and LipidFinder can be leveraged to analyze datasets and predict metabolic pathways and networks in which Tricosanoic acid, 23-hydroxy- may participate. creative-proteomics.comnih.govmass-analytica.com These computational tools can help integrate data from transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's function.

Table 2: Computational Approaches for Functional Prediction

Computational Method Application for Tricosanoic Acid, 23-hydroxy- Potential Insights
Molecular Docking Predict binding to nuclear receptors (e.g., PPARα) and GPCRs (e.g., GPR120). mdpi.com Identification of direct molecular targets.
Molecular Dynamics Simulate the interaction of the lipid with cell membranes and proteins. Understanding of membrane effects and protein conformational changes.
QSAR Modeling Predict bioactivity based on physicochemical properties. taylorfrancis.com Hypothesis generation for biological screening.

Unveiling Novel Biological Activities and Therapeutic Potential

The ultimate goal of studying Tricosanoic acid, 23-hydroxy- is to uncover novel biological activities that could be harnessed for therapeutic purposes. Based on the functions of related lipids, several areas of therapeutic potential can be envisioned.

The anti-inflammatory properties of other hydroxylated fatty acids and GPR120 agonists suggest that Tricosanoic acid, 23-hydroxy- could be explored as a treatment for chronic inflammatory diseases. nih.govstandardofcare.com Its role in lipid metabolism also makes it a candidate for investigation in the context of metabolic disorders like obesity and type 2 diabetes. nih.gov

Furthermore, VLCFAs are critical components of myelin in the nervous system and are essential for retinal health and male fertility. nih.govyoutube.com Investigating the specific role of the 23-hydroxy form in these tissues could lead to novel therapies for neurodegenerative diseases, certain forms of macular degeneration, and infertility. youtube.com The discovery that 2-hydroxy fatty acids are involved in processes like viral entry also opens up the possibility that ω-hydroxy fatty acids could have roles in host-pathogen interactions. pnas.org

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing 23-hydroxy-tricosanoic acid in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is widely used for structural elucidation and quantification. Internal standards like tricosanoic acid (C23:0) are critical for normalization, as demonstrated in lipidomic studies . For polar functional groups (e.g., hydroxyl at position 23), trimethylsilylation may enhance volatility and detection sensitivity.

Q. How is 23-hydroxy-tricosanoic acid synthesized in laboratory settings?

  • Methodological Answer : Chemical synthesis often involves hydroxylation of tricosanoic acid via enzymatic or catalytic oxidation. For example, cytochrome P450 enzymes can introduce hydroxyl groups at specific positions, though regioselectivity must be validated using nuclear magnetic resonance (NMR) spectroscopy . Purification typically employs reverse-phase HPLC with C18 columns, monitored via evaporative light scattering detectors (ELSD).

Q. What are the standard applications of 23-hydroxy-tricosanoic acid in biochemical research?

  • Methodological Answer : It serves as a biomarker in studies of fatty acid elongation and β-oxidation pathways. Elevated levels are linked to vitamin B₁₂ deficiency, requiring cross-validation with methylmalonic acid assays to rule out confounding variables . It is also used as a reference compound in lipid profiling, particularly in microbial lipid studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological roles of 23-hydroxy-tricosanoic acid across studies?

  • Methodological Answer : Discrepancies may arise from differences in model systems (e.g., human vs. microbial) or extraction protocols. A meta-analysis approach is recommended:

  • Step 1 : Compare lipid extraction methods (e.g., Folch vs. Bligh-Dyer) for recovery efficiency .
  • Step 2 : Standardize quantification using isotopically labeled internal standards (e.g., ¹³C-labeled C23:0).
  • Step 3 : Validate findings in in vitro models (e.g., hepatocyte cultures) under controlled B-vitamin conditions .

Q. What experimental designs are optimal for investigating the stability of 23-hydroxy-tricosanoic acid under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should include:

  • pH Range : 2–9 (simulating physiological and storage conditions).
  • Temperature : 4°C, 25°C, and 40°C to assess short- vs. long-term stability.
  • Analytical Endpoints : Monitor degradation via LC-MS/MS and quantify oxidation products (e.g., ketones) using high-resolution mass spectrometry .

Q. How can researchers address challenges in quantifying trace levels of 23-hydroxy-tricosanoic acid in complex matrices like serum or microbial lysates?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity. For enhanced sensitivity:

  • Derivatization : Use pentafluorobenzyl esters for electron-capture detection.
  • Calibration : Employ matrix-matched standards to correct for ion suppression/enhancement in mass spectrometry .

Q. What strategies mitigate interference from structurally similar hydroxy-fatty acids in chromatographic analyses?

  • Methodological Answer : Utilize orthogonal separation techniques:

  • GC : Polar capillary columns (e.g., BPX70) to resolve positional isomers.
  • LC : Hydrophilic interaction chromatography (HILIC) for polar hydroxylated species.
  • Confirmatory Analysis : MS/MS fragmentation patterns (e.g., m/z transitions specific to 23-hydroxylation) .

Methodological Considerations for Data Interpretation

  • Statistical Validation : Use multivariate analysis (e.g., PCA or PLS-DA) to differentiate 23-hydroxy-tricosanoic acid profiles between experimental groups, ensuring false discovery rate (FDR) correction for high-throughput datasets .
  • Ethical Reporting : Disclose extraction and quantification protocols in detail to enable replication, per guidelines for analytical chemistry publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.